This compound can be synthesized from various precursors, typically involving reactions that form the benzodiazole structure. It is often studied for its biological activities, including potential antimicrobial and anticancer properties. The molecular formula of this compound is with a molecular weight of approximately 219.3 g/mol .
The synthesis of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine can be achieved through several methods:
The molecular structure of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine features:
CC(C)C(C1=CN2C=CC=C1C(=N2)N)=N
XKQKZVYQWZQFQO-UHFFFAOYSA-N
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), which provide insights into functional groups and molecular conformation .
The compound participates in various chemical reactions, including:
These reactions expand the utility of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine in synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for compounds in the benzodiazole class typically involves:
Research indicates that these mechanisms contribute to their potential as therapeutic agents against cancer and infectious diseases.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Appearance | Typically a white to off-white solid |
These properties are critical for understanding the compound's behavior in biological systems and its suitability for various applications .
The applications of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2